1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol
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Overview
Description
1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridinyl group and an ethyl group
Preparation Methods
The synthesis of 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol can be achieved through several routes. One common method involves the reaction of pyridine-2-carbaldehyde with an appropriate pyrrolidine derivative under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and is carried out in a suitable solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridinyl group allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity . This interaction can lead to inhibition or activation of the target protein, resulting in various biological effects .
Comparison with Similar Compounds
1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol can be compared to other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Pyridinyl derivatives: Compounds with a pyridinyl group can exhibit similar binding properties and reactivity.
Prolinol derivatives: These compounds contain a similar hydroxyl group and may have comparable chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity .
Properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(11-4-2-3-6-12-11)13-7-5-10(14)8-13/h2-4,6,9-10,14H,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAXJZRBUAJSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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